1-(Iodomethyl)cyclobutan-1-ol

Description

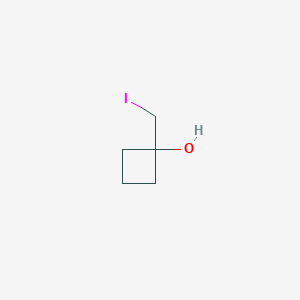

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(iodomethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBRCUATRHNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148025-72-1 | |

| Record name | 1-(iodomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Iodomethyl Cyclobutan 1 Ol

Reactivity of the Iodomethyl Moiety

The iodomethyl group is the primary site of reactivity in many transformations involving 1-(Iodomethyl)cyclobutan-1-ol. The carbon-iodine bond is relatively weak and polarized, with the carbon atom being electrophilic and the iodine atom serving as an excellent leaving group. This structure is analogous to a neopentyl halide, where a primary halide is attached to a quaternary carbon, leading to significant steric hindrance that profoundly influences its reaction pathways.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution is a fundamental reaction for alkyl halides. However, the unique structure of this compound imposes significant mechanistic constraints, making direct substitution challenging and often leading to rearranged products.

The direct, single-step bimolecular substitution (SN2) pathway is severely hindered. For an SN2 reaction to occur, the nucleophile must attack the electrophilic carbon from the backside, opposite to the leaving group. In this compound, the bulky cyclobutanol (B46151) ring effectively blocks this backside access. This steric hindrance is characteristic of neopentyl-type systems, which are known to react orders of magnitude slower than other primary alkyl halides under SN2 conditions. Consequently, SN2 reactions with this compound are generally not favored and require harsh conditions, if they occur at all.

In contrast, the two-step unimolecular substitution (SN1) pathway, which proceeds through a carbocation intermediate, is more plausible, particularly in the presence of a weak nucleophile and a polar protic solvent. The reaction is initiated by the slow, rate-determining departure of the iodide leaving group to form a primary carbocation. However, primary carbocations are notoriously unstable, and this initial intermediate rapidly undergoes rearrangement to form a more stable carbocation before being trapped by the nucleophile.

| Reaction Pathway | Substrate Structure Requirement | Key Intermediate | Stereochemistry | Common Nucleophiles | Predicted Reactivity for this compound |

| SN2 | Sterically unhindered (Methyl > 1° > 2°) | Pentacoordinate Transition State | Inversion | Strong (e.g., OH⁻, CN⁻, RS⁻) | Very slow to negligible due to severe steric hindrance. |

| SN1 | Forms stable carbocation (3° > 2°) | Carbocation | Racemization | Weak (e.g., H₂O, ROH) | Plausible, but will proceed with rearrangement. |

Carbocation Rearrangements (Hydride and Alkyl Shifts)

The formation of the highly unstable primary cyclobutylmethyl carbocation under SN1 conditions is immediately followed by rearrangement to achieve greater stability. nih.govresearchgate.net Such rearrangements are driven by the migration of a neighboring group (with its bonding electrons) to the electron-deficient carbon. There are two primary types of these shifts: hydride shifts and alkyl shifts. researchgate.net

A 1,2-hydride shift involves the migration of a hydrogen atom from an adjacent carbon. However, in the initial carbocation formed from this compound, there are no hydrogens on the adjacent quaternary carbon of the cyclobutane (B1203170) ring. Therefore, a hydride shift is not a possible initial rearrangement step.

Instead, the system is perfectly primed for a 1,2-alkyl shift. masterorganicchemistry.com In this process, one of the C-C bonds of the cyclobutane ring migrates, which leads to a significant and favorable structural change.

Ring Expansion Reactions (Cyclobutane to Cyclopentane)

The alkyl shift in the cyclobutylmethyl carbocation is a concerted process that results in ring expansion. masterorganicchemistry.comchemistrysteps.com This transformation is driven by two powerful thermodynamic forces: the formation of a more stable carbocation and the relief of ring strain inherent in the cyclobutane ring. chemistrysteps.com The cyclobutane ring has significant angle strain (ca. 26 kcal/mol), and expanding to a five-membered cyclopentane (B165970) ring, which has much less strain, is a highly favorable process. chemistrysteps.com

The mechanism involves the migration of one of the cyclobutane ring carbons to the primary carbocation center. This one-carbon ring expansion transforms the unstable primary carbocation into a more stable secondary or tertiary cyclopentyl carbocation. youtube.com For instance, the initial primary carbocation rearranges to a tertiary cyclopentyl carbocation, which is then readily attacked by a nucleophile to yield the final substitution product, such as 1-(hydroxymethyl)cyclopentanol or a related derivative depending on the nucleophile used. study.com This ring-expansion pathway is the dominant fate of the carbocation intermediate in SN1 reactions.

Elimination Reactions

Elimination reactions, which form alkenes, can compete with nucleophilic substitution. The specific pathway, either bimolecular (E2) or unimolecular (E1), depends on the reaction conditions, particularly the strength of the base.

The E2 mechanism requires a strong base to abstract a proton from a carbon adjacent (beta) to the leaving group in a single, concerted step. In this compound, the beta-carbon is the quaternary carbon of the cyclobutane ring, which has no protons. Therefore, a standard E2 elimination is not possible for this substrate.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. nih.gov After the carbocation forms and rearranges (via ring expansion) to the more stable cyclopentyl cation, a weak base can abstract a proton from an adjacent carbon to form a double bond. This results in the formation of various cyclopentene (B43876) derivatives. The E1 and SN1 reactions are often concurrent, leading to a mixture of substitution and elimination products. The ratio of these products is influenced by factors such as temperature (higher temperatures favor elimination) and the basicity of the nucleophile/solvent.

Radical Reactions and Organometallic Species Formation

The carbon-iodine bond is susceptible to homolytic cleavage, either through heat or light, to form a primary cyclobutylmethyl radical. This radical intermediate can then participate in a variety of transformations. nih.gov In the presence of a radical initiator like AIBN and a hydrogen-atom donor such as tributyltin hydride (Bu₃SnH), the iodomethyl group can be reduced to a methyl group in a dehalogenation reaction. princeton.edu Alternatively, the radical can undergo intramolecular cyclization if a suitable acceptor, like a double bond, is present elsewhere in the molecule. nih.govdntb.gov.ua

The formation of organometallic species is another important reaction pathway for this compound. Reaction with active metals like magnesium or lithium leads to the formation of Grignard or organolithium reagents, respectively. mnstate.eduwikipedia.orgsigmaaldrich.com

Reaction with Magnesium: this compound + Mg → (1-hydroxycyclobutyl)methylmagnesium iodide

These organometallic reagents are potent nucleophiles and strong bases, making them valuable intermediates in organic synthesis for forming new carbon-carbon bonds via reactions with electrophiles like aldehydes, ketones, or esters. sigmaaldrich.com The steric hindrance of the neopentyl-like structure can affect the rate of formation of these reagents.

Reactivity of the Cyclobutanol Framework

The cyclobutanol portion of the molecule also possesses distinct reactivity. As a tertiary alcohol, the hydroxyl group can undergo reactions typical of its class, such as esterification or conversion into an ether.

Esterification: In the presence of an acid catalyst, the alcohol can react with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. This is known as the Fischer esterification. masterorganicchemistry.com

Ether Formation: Under basic conditions, the alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.

More uniquely, the strained cyclobutanol ring itself can be a site of reactivity. Transition metal catalysts, such as those based on palladium or iridium, are known to catalyze the cleavage of C-C bonds within strained rings. researchgate.net In the case of tertiary cyclobutanols, this can lead to ring-opening reactions via β-carbon elimination from a metal alkoxide intermediate, generating acyclic ketone products. This reactivity provides a synthetic route to linear chains from cyclic precursors.

Strain-Release Reactions of the Cyclobutane Ring

The cyclobutane ring in this compound possesses considerable angle and torsional strain, making it susceptible to reactions that lead to ring-opening and the formation of more stable, less strained structures. These strain-release reactions are a dominant feature of its chemical behavior. The relief of this inherent strain provides a thermodynamic driving force for various transformations, often leading to the formation of five-membered rings or functionalized open-chain compounds. The specific products formed are highly dependent on the reaction conditions and the nature of the reagents employed.

One of the key factors influencing these reactions is the activation of the C-C bonds within the cyclobutane ring, which can be initiated by various stimuli, including acid or base catalysis, transition metal catalysis, or thermal and photochemical conditions. For instance, in the presence of a Lewis acid, the hydroxyl group can be activated, facilitating a rearrangement that involves cleavage of a C-C bond in the ring.

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site of reactivity. It can undergo a range of transformations, including oxidation, etherification, and esterification. Furthermore, it can be converted into a good leaving group, which facilitates subsequent nucleophilic substitution or elimination reactions.

The conversion of the hydroxyl moiety to a leaving group, for example through tosylation or mesylation, significantly alters the reactivity of the molecule. This modification makes the carbon atom to which the group is attached highly electrophilic and susceptible to attack by nucleophiles, which can lead to either substitution at that carbon or trigger rearrangements involving the cyclobutane ring.

Interplay of Functional Groups in Reaction Pathways

The chemical behavior of this compound is rarely dictated by a single functional group in isolation. Instead, a complex interplay between the cyclobutane ring, the hydroxyl group, and the iodomethyl group governs the reaction pathways. For example, the hydroxyl group can act as an internal nucleophile, participating in reactions that involve the displacement of the iodide ion from the adjacent carbon. This can lead to the formation of strained bicyclic ether systems.

Conversely, the presence of the iodomethyl group can influence the reactivity of the hydroxyl group. The electron-withdrawing nature of the iodine atom can affect the acidity of the hydroxyl proton. Furthermore, the steric bulk of the iodomethyl group can hinder the approach of reagents to the hydroxyl group, thereby influencing the stereochemical outcome of reactions at this site.

Detailed Mechanistic Elucidation Studies

Understanding the precise mechanisms of the reactions of this compound is crucial for controlling its reactivity and harnessing its synthetic potential. Such studies often involve a combination of experimental techniques and computational modeling.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms for this compound often involves the identification and characterization of transient intermediates. Depending on the reaction conditions, these can include carbocations, radicals, or organometallic species. For instance, in acid-catalyzed rearrangements, the formation of a tertiary carbocation upon protonation and loss of the hydroxyl group is a plausible intermediate. The stability of this carbocation and its subsequent rearrangement pathways are heavily influenced by the strain of the cyclobutane ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for identifying these fleeting species, often in combination with trapping experiments where a reactive species is added to intercept and stabilize the intermediate.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and help to establish the corresponding rate laws. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, the order of the reaction with respect to each component can be determined.

This information is critical for formulating a plausible reaction mechanism. For example, if a reaction is found to be first-order in both this compound and a catalyst, it suggests that the catalyst is involved in the rate-determining step of the reaction. The Arrhenius equation can also be applied to determine the activation energy of the reaction, providing further details about the energy profile of the transformation.

| Parameter | Description |

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. |

| Reaction Order | The relationship between the concentration of a species and the rate of a reaction. |

| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. |

Advanced Applications of 1 Iodomethyl Cyclobutan 1 Ol in Complex Molecule Synthesis

1-(Iodomethyl)cyclobutan-1-ol as a Versatile Synthetic Building Block

This compound is a potent synthon due to its orthogonal reactive sites: an electrophilic carbon bearing the iodo group and a nucleophilic (or potentially leaving) hydroxyl group. This duality allows for sequential and selective transformations, making it an ideal starting point for introducing the cyclobutane (B1203170) motif or for using the ring as a latent functional group that can be unmasked through subsequent reactions. Small ring systems are crucial in chemical synthesis, serving as scaffolds in pharmacologically active compounds and as intermediates that enable diverse transformations like ring expansions and ring-openings to build complex structures. researchgate.net

The high ring strain of the cyclobutane core in this compound is a key feature that drives its utility in carbocycle synthesis. This strain can be released in a controlled manner to facilitate skeletal rearrangements, most notably ring-expansion reactions, to form more stable five-membered rings. stackexchange.com For instance, under appropriate conditions, such as treatment with Lewis acids or via electrochemical generation of an alkoxy radical, the cyclobutanol (B46151) moiety can initiate a rearrangement where one of the ring C-C bonds migrates, expanding the four-membered ring to a cyclopentanone. researchgate.netgre.ac.ukimperial.ac.uk The presence of the iodomethyl group offers further possibilities for tandem reactions, where an initial nucleophilic substitution can be followed by a triggered ring expansion, yielding highly functionalized cyclopentane (B165970) derivatives. Such contractive and expansive strategies are powerful methods for creating structurally intriguing carbocycles, including spirocycles and fused-ring systems. rsc.orgntu.ac.uk

Table 1: Potential Ring-Expansion Products from this compound Derivatives This table illustrates hypothetical products based on established ring-expansion methodologies for cyclobutanols.

| Starting Material Derivative (R-group replaces -I) | Reaction Type | Potential Carbocyclic Product |

|---|---|---|

| 1-(Azidomethyl)cyclobutan-1-ol | Acid-catalyzed rearrangement | 2-Azidomethylcyclopentanone |

| 1-(Phenylthiomethyl)cyclobutan-1-ol | Electrochemical oxidation | 2-(Phenylthiomethyl)cyclopentanone |

The distinct reactivity of the hydroxyl and iodomethyl groups allows this compound to serve as a versatile platform for derivatization. The primary iodide is an excellent leaving group, readily participating in nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups, including amines, azides, cyanides, thiols, and alkoxides, thereby generating a diverse range of substituted cyclobutane scaffolds.

Simultaneously, the tertiary alcohol can be transformed through several pathways. It can be etherified under Williamson ether synthesis conditions or esterified to introduce further complexity. A particularly intriguing possibility is an intramolecular SN2 reaction, where the hydroxyl group acts as an internal nucleophile to displace the iodide, leading to the formation of a highly strained oxaspiro[2.3]hexane system. This spirocyclic ether is itself a valuable intermediate for further synthetic transformations.

Table 2: Representative Derivatization Reactions of this compound

| Reagent | Functional Group Targeted | Product Class |

|---|---|---|

| Sodium Azide (NaN₃) | Iodomethyl | 1-(Azidomethyl)cyclobutan-1-ol |

| Potassium Cyanide (KCN) | Iodomethyl | 1-(Cyanomethyl)cyclobutan-1-ol |

| Sodium Methoxide (NaOMe) | Iodomethyl | 1-(Methoxymethyl)cyclobutan-1-ol |

| Sodium Hydride (NaH) | Hydroxyl & Iodomethyl | Oxaspiro[2.3]hexane |

Incorporation into Natural Product Synthesis

Cyclobutane rings are key structural motifs in a wide range of natural products, contributing to their unique three-dimensional shapes and biological activities. rsc.orgresearchgate.netnih.govresearchgate.net Molecules containing this strained four-membered ring are found in terpenoids, alkaloids, and steroids. researchgate.net The synthesis of these complex targets often requires robust methods for the stereocontrolled construction of the cyclobutane core. mdpi.comsemanticscholar.org

While specific instances of this compound in a completed natural product synthesis are not prominently documented, its potential as a precursor is significant. Building blocks that provide a functionalized cyclobutane core are highly valuable. nih.govresearchgate.net For example, this compound could serve as a key fragment in a convergent synthesis, where the iodomethyl and hydroxyl groups are used as handles to connect to other complex fragments. Furthermore, its ability to undergo ring expansion makes it a potential precursor for natural products containing functionalized cyclopentane rings, a common feature in prostaglandins (B1171923) and other bioactive molecules. The enantioselective synthesis of such cyclobutane derivatives is of great value for building chiral natural products. nih.gov

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of novel biological probes or drug leads. Effective DOS strategies often rely on building blocks that possess multiple reactive sites and can generate significant molecular complexity in a few steps.

This compound is an excellent candidate for DOS library generation. Its rigid, three-dimensional cyclobutane scaffold serves as an ideal core for "escaping flatland"—a concept in medicinal chemistry that favors non-planar, sp³-rich structures. The two functional handles allow for a divergent synthetic approach:

Appendage Diversity: A library of nucleophiles can be reacted with the iodomethyl group to create a first dimension of diversity.

Scaffold Diversity: The resulting cyclobutanol derivatives can then undergo a set of divergent, strain-releasing reactions (e.g., different types of ring expansions or fragmentations) to generate a variety of distinct carbocyclic and heterocyclic scaffolds.

This strategy enables the rapid creation of a chemical library with high levels of both appendage and skeletal diversity, starting from a single, versatile building block.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique structural and electronic properties of this compound make it an attractive substrate for the development of new synthetic methods. mdpi.commdpi.com The inherent ring strain can be exploited to drive reactions that would be unfavorable in acyclic or larger-ring systems. For example, novel transition-metal-catalyzed reactions could be developed to functionalize the C-H bonds of the cyclobutane ring, guided by the hydroxyl group. acs.org

Furthermore, the compound is a prime candidate for developing tandem reaction cascades. One could envision a process initiated by the substitution of the iodide, which in turn triggers a rearrangement or fragmentation of the cyclobutanol moiety. Electrochemical methods, which have been shown to effect the regioselective ring expansion of other cyclobutanols, could be further explored and optimized for substrates like this compound, potentially leading to new pathways for the synthesis of valuable carbocyclic structures under mild, environmentally friendly conditions. researchgate.netgre.ac.uk

Theoretical and Computational Analyses

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic landscape of molecules. These methods allow for a detailed examination of reaction pathways and molecular conformations.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. For 1-(Iodomethyl)cyclobutan-1-ol, DFT calculations can be employed to map out the potential energy surfaces of its various transformations. For instance, in reactions leading to the formation of spiro-oxindoles, DFT can elucidate the step-by-step mechanism, identifying key intermediates and transition states.

These calculations typically involve optimizing the geometries of reactants, intermediates, transition states, and products. The energy differences between these structures provide crucial information about the thermodynamics and kinetics of the reaction. For example, the activation energy barrier for a particular step can be calculated, offering insight into the reaction rate. Different functionals and basis sets can be employed in DFT calculations to achieve the desired balance between accuracy and computational cost.

A hypothetical reaction pathway for the conversion of this compound could be modeled to predict the feasibility of different mechanistic proposals. The calculated energies would help in determining the most likely pathway the reaction will follow.

Table 1: Hypothetical DFT Calculated Energies for a Reaction Pathway

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP | 6-31G(d) | 0.0 |

| Transition State 1 | B3LYP | 6-31G(d) | +25.3 |

| Intermediate | B3LYP | 6-31G(d) | +5.2 |

| Transition State 2 | B3LYP | 6-31G(d) | +18.7 |

| Product | B3LYP | 6-31G(d) | -15.1 |

Note: Data is illustrative and not from a specific study on this compound.

Prediction of Molecular Conformations and Energetics

The three-dimensional structure of a molecule is fundamental to its reactivity. This compound, with its cyclobutane (B1203170) ring, can exist in different conformations. The puckered nature of the cyclobutane ring leads to distinct spatial arrangements of the iodomethyl and hydroxyl groups.

Computational methods can predict the most stable conformations of this molecule by performing a conformational search and energy minimization. These calculations can reveal the relative energies of different conformers and the energy barriers for interconversion between them. The population of each conformer at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with other reagents.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (HO-C-C-CH2I) | Computational Level | Relative Energy (kcal/mol) |

| A | 60° | MP2/cc-pVTZ | 0.0 |

| B | 180° | MP2/cc-pVTZ | 1.5 |

| C | -60° | MP2/cc-pVTZ | 0.8 |

Note: Data is illustrative and not from a specific study on this compound.

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling goes hand-in-hand with DFT studies to provide a detailed picture of a chemical reaction. A critical aspect of this is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting structure that cannot be isolated experimentally.

Computational chemists can locate transition states on the potential energy surface and analyze their geometric and electronic properties. For reactions involving this compound, transition state analysis would involve examining the bond-breaking and bond-forming processes. For example, in a substitution reaction where the iodide is displaced, the transition state would show a partially broken carbon-iodine bond and a partially formed new bond.

Vibrational frequency calculations are essential in transition state analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The value of this imaginary frequency can provide insights into the shape of the potential energy barrier.

In Silico Exploration of Reactivity Profiles

Molecular descriptors derived from quantum chemical calculations, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, can be used to predict reactive sites. For example, an electrostatic potential map can visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, in silico tools can be used to predict properties like pKa, which is crucial for understanding its behavior in acidic or basic conditions. By exploring these reactivity profiles computationally, researchers can design experiments more efficiently and predict the outcomes of reactions involving this compound.

Table 3: Calculated Molecular Descriptors for Reactivity Prediction

| Descriptor | Value | Interpretation |

| HOMO Energy | -9.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | +1.2 eV | Indicates susceptibility to reduction/nucleophilic attack |

| C-I Bond Length | 2.15 Å | Relatively long and weak bond, suggesting iodide is a good leaving group |

| Mulliken Charge on C (of CH2I) | +0.15 | Electrophilic center |

Note: Data is illustrative and not from a specific study on this compound.

Advanced Analytical Techniques in Research on 1 Iodomethyl Cyclobutan 1 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with a molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides exquisite detail about the structure and dynamics of molecules in solution. rsc.org In the context of 1-(Iodomethyl)cyclobutan-1-ol, both ¹H and ¹³C NMR would be fundamental for confirming its synthesis and for studying its behavior in chemical reactions.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe distinct signals for the protons of the iodomethyl group, the hydroxyl proton, and the protons of the cyclobutane (B1203170) ring. The chemical shifts, integration, and coupling patterns of these signals would be characteristic of the molecule's structure.

Detailed analysis of the cyclobutane ring protons can reveal information about their stereochemical relationships. nih.gov The geminal and vicinal coupling constants can indicate the puckering of the four-membered ring, a common feature in cyclobutane derivatives. nih.gov

In mechanistic studies, NMR can be used to monitor the progress of a reaction involving this compound in real-time. By taking spectra at various time points, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. Furthermore, the detection of transient intermediates may be possible, providing invaluable insight into the reaction mechanism. Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C or ²H), can also be employed in conjunction with NMR to trace the fate of atoms throughout a reaction.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | s | 2H | -CH₂I |

| ~2.5 | br s | 1H | -OH |

| ~2.2 - 1.8 | m | 6H | Cyclobutane-H |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating the components of a mixture, making them vital for monitoring the progress of a reaction and for isolating the desired product in high purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used.

For a polar compound like this compound, which contains a hydroxyl group, reversed-phase HPLC would be a suitable method for analysis and purification. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would be dependent on its polarity relative to the other components in the reaction mixture. By analyzing aliquots of a reaction over time, the consumption of starting materials and the formation of this compound and any byproducts can be tracked.

Preparative HPLC can then be employed to isolate this compound from the crude reaction mixture, yielding a highly purified sample for further analysis and use. The choice of mobile phase composition, flow rate, and column type would be optimized to achieve the best separation.

Table 2: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table provides an example of typical HPLC conditions and would require optimization for the specific analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. docbrown.info This technique requires the formation of a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. mdpi.com Mathematical analysis of this pattern allows for the calculation of the precise location of each atom in the crystal lattice, yielding an unambiguous determination of the molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. nih.gov

For this compound, which is a chiral molecule, X-ray crystallography could be used to determine its absolute configuration if a suitable single crystal can be grown. The presence of the heavy iodine atom would be advantageous for this analysis, as it scatters X-rays strongly, aiding in the solution of the phase problem and the determination of the absolute structure. The resulting crystal structure would provide a detailed picture of the molecular conformation, including the puckering of the cyclobutane ring and the orientation of the iodomethyl and hydroxyl substituents. This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Table 3: Key Information Obtainable from X-ray Crystallography of this compound

| Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the molecular geometry. |

| Absolute Configuration | The absolute stereochemistry of the chiral center (R/S). |

| Intermolecular Interactions | Information on how molecules pack together in the solid state. |

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 1-(iodomethyl)cyclobutan-1-ol and its analogs. Key areas of focus include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic scaffolds, including cyclobutane (B1203170) rings. rsc.orgnih.gov Future synthetic strategies could employ photocatalytic methods for the [2+2] cycloaddition reactions to form the cyclobutane core or for the introduction of the iodomethyl group under mild conditions, reducing the reliance on harsh reagents and high temperatures. rsc.org The synthesis of cyclobutanols through photocatalytic cascade reactions proceeding via hydrogen atom transfer represents a promising approach. nih.gov

Green Iodination Methods: Traditional iodination methods often involve toxic reagents and produce significant waste. mdpi.comresearchoutreach.org Research is moving towards greener alternatives, such as electrochemical iodination and the use of elemental iodine with environmentally friendly oxidants. researchgate.netmdpi.com These approaches minimize waste and avoid the use of hazardous materials, aligning with the principles of green chemistry. rsc.org For instance, a simple and eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives using solid iodine and AgNO3 under solvent-free conditions has been developed. mdpi.com

Exploration of Novel Reactivity Modes

The strained cyclobutane ring and the presence of the tertiary alcohol and iodomethyl functionalities in this compound suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into:

C-C Bond Activation and Ring Expansion: The inherent ring strain of the cyclobutane moiety makes it susceptible to C-C bond cleavage, offering a pathway to more complex molecular architectures. acs.orgnih.govnih.gov Transition metal-catalyzed ring-opening reactions of cyclobutanols can lead to the formation of larger rings or functionalized acyclic compounds. mdpi.comresearchgate.netnih.govwikipedia.orgnih.govchemistrysteps.com For example, palladium-catalyzed processes have been shown to cleave two Csp3–Csp3 bonds of substituted cyclobutanols. acs.org Iridium-catalyzed conversion of prochiral tertiary cyclobutanols to β-methyl-substituted ketones is another promising avenue. nih.govnih.gov The iodomethyl group can serve as a handle for initiating these transformations or for further functionalization after ring opening.

Radical Cascade Reactions: The iodomethyl group is an excellent precursor for radical generation. Future studies could explore radical cascade reactions initiated by the cleavage of the C-I bond, leading to the formation of complex polycyclic structures. nih.gov Copper-catalyzed radical cascade reactions of simple cyclobutanes have been shown to produce highly functionalized cyclobutene (B1205218) derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve heat and mass transfer, and allow for the safe handling of reactive intermediates. nih.govacs.orgacs.org The synthesis of α-halo ketones, which share a similar functional group with the target compound, has been successfully demonstrated in a continuous flow system. acs.org This approach is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive species or exothermic transformations.

Automated Synthesis: Automated platforms can accelerate the synthesis and screening of libraries of this compound derivatives. acs.org This high-throughput approach is invaluable for medicinal chemistry applications, where the rapid generation of analogs is crucial for structure-activity relationship (SAR) studies. researchgate.net

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and in silico modeling are poised to play a pivotal role in guiding the future development of this compound chemistry.

DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of this compound. nih.gov These studies can help to predict reaction pathways, understand reaction mechanisms, and rationalize observed stereoselectivities in reactions such as C-C bond cleavage and ring expansions. nih.gov

In Silico Drug Design: The cyclobutane scaffold is increasingly recognized as a valuable motif in drug discovery due to its ability to impart conformational rigidity and explore three-dimensional chemical space. nih.govexlibrisgroup.comexlibrisgroup.comwhiterose.ac.uk Computational tools can be used to design derivatives of this compound with optimized pharmacological properties. click2drug.orgnih.gov Molecular docking and molecular dynamics simulations can predict the binding of these derivatives to biological targets, guiding the synthesis of new drug candidates. nih.gov

Data Tables

Table 1: Emerging Research Avenues for this compound

| Research Avenue | Focus Area | Potential Advantages |

| Sustainable Synthesis | Photocatalysis, Green Iodination | Reduced environmental impact, increased efficiency, milder reaction conditions |

| Novel Reactivity | C-C Bond Activation, Ring Expansion, Radical Cascades | Access to novel and complex molecular scaffolds |

| Modern Synthetic Technologies | Flow Chemistry, Automated Synthesis | Improved safety, scalability, and high-throughput screening capabilities |

| Computational Design | DFT Studies, In Silico Drug Design | Rational design of derivatives with tailored reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.